Fmoc-Trp(Boc)-OH Fmoc-Trp(Boc)-OH
Brand Name: Vulcanchem
CAS No.: 143824-78-6
VCID: VC21536730
InChI: InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
SMILES: CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C31H30N2O6
Molecular Weight: 526.6 g/mol

Fmoc-Trp(Boc)-OH

CAS No.: 143824-78-6

VCID: VC21536730

Molecular Formula: C31H30N2O6

Molecular Weight: 526.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Trp(Boc)-OH - 143824-78-6

Description

Fmoc-Trp(Boc)-OH, with the chemical name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid, is a crucial derivative used in peptide synthesis. It is a protected form of tryptophan, incorporating both Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. These groups are essential for preventing unwanted side reactions during peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methods.

Applications in Peptide Synthesis

Fmoc-Trp(Boc)-OH is a key building block in the synthesis of peptides, particularly those containing tryptophan residues. The use of this derivative helps overcome issues associated with tryptophan alkylation and sulfonation during peptide synthesis. The Boc group protects the indole nitrogen of tryptophan, which is crucial for preventing side reactions during the synthesis process .

Role in Antibiotic Synthesis

Fmoc-Trp(Boc)-OH is used in the synthesis of daptomycin, an antibiotic effective against Gram-positive bacteria . This highlights its importance in pharmaceutical applications.

Research Findings

Recent studies have explored the use of Fmoc-Trp(Boc)-OH in forming nanoparticles for drug delivery systems. These nanoparticles can self-assemble and have been shown to be biocompatible, making them suitable for delivering bioactive molecules .

Acid Lability Studies

Research has compared the acid lability of Fmoc-Trp(Boc)-OH with other derivatives like Fmoc-Trp(Thp)-OH. These studies are crucial for understanding how different protecting groups affect the stability of tryptophan residues under acidic conditions .

CAS No. 143824-78-6
Product Name Fmoc-Trp(Boc)-OH
Molecular Formula C31H30N2O6
Molecular Weight 526.6 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Standard InChI InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1
Standard InChIKey ADOHASQZJSJZBT-SANMLTNESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Synonyms Fmoc-Trp(Boc)-OH;143824-78-6;Fmoc-L-Trp(Boc)-OH;N(in)-Boc-Nalpha-Fmoc-L-tryptophan;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N1-tert-butoxycarbonyl-L-tryptophan;Nalpha-Fmoc-N(in)-Boc-L-tryptophan;ST51016053;C31H30N2O6;Fmoc-L-Trp(Boc);PubChem10048;AC1Q1MVX;1-Boc-N-Fmoc-L-tryptophan;KSC910O8T;47561_ALDRICH;SCHEMBL1709188;47561_FLUKA;CTK8B0789;N1-Boc-Nalpha-Fmoc-L-tryptophan;MolPort-001-794-046;N(in)-Boc-N|A-Fmoc-L-tryptophan;N|A-Fmoc-N(in)-Boc-L-tryptophan;ACT06559;ZINC2526280;ANW-20810;CF-202
Reference Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018
PubChem Compound 9849766
Last Modified Aug 15 2023

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